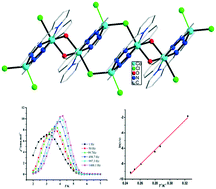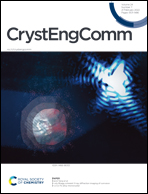Magnetic relaxation in a Co(ii) chain complex: synthesis, structure, and DFT computational coupling constant†
CrystEngComm Pub Date: 2021-01-07 DOI: 10.1039/D0CE01662D
Abstract
A novel high-spin Co(II) complex, named [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (1), was achieved through the reaction of Co(II) salts with two kinds of pyrazolate ligands (HL1 = 2-(5-methyl-1H-pyrazol-3-yl) pyridine; HL2 = 2-(5-methyl-4H-1,2,4-triazol-3-yl)phenol) using a solvothermal method. Structurally, two types of Co(II) ions, octahedral and tetrahedral, bridged by three types of linkers (μ-Cl, μ-(N–N), μ-O), extend into 1D chains. Additionally, the interchain connections are weak, facilitating the occurrence of single-chain magnetic behavior. Magnetically, considerable frequency dependence of slow magnetic relaxation is observed below 5 K and the compound behaves like a single-chain magnet. Both the simulation of the coupling constant from the χMT vs. T curve and DFT computations reveal that the μ-O linker in the Co2O2 system transmits ferromagnetic coupling.

Recommended Literature
- [1] Back cover
- [2] A computational workflow to discover novel liquid organic hydrogen carriers and their dehydrogenation routes†
- [3] Observation of surface corrugation-induced alignment of lamellar microdomains in PS-b-PMMA thin films†
- [4] The composition of cream
- [5] Gold-catalyzed oxidation of terminal alkynes to glyoxals and their reactions with 2-phenylimidazo[1,2-a]pyridines: one-pot synthesis of 1,2-diones†
- [6] Real-time elemental imaging of large dimension paintings with a novel mobile macro X-ray fluorescence (MA-XRF) scanning technique†
- [7] InAs/AlGaAs quantum dots grown by a novel molecular beam epitaxy multistep design for intermediate band solar cells: physical insight into the structure, composition, strain and optical properties
- [8] Prediction and realisation of high mobility and degenerate p-type conductivity in CaCuP thin films†
- [9] Synthesis of N-α-chlorobenzylidene-N′-(2,4- and 4,2-halogenoiodophenyl)hydrazines and their reaction with thioacetate ion
- [10] Transformation of a 1D to 3D coordination polymer mediated by low temperature lattice solvent loss†










